molecular formula C12H23N3O3 B7930737 [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B7930737
M. Wt: 257.33 g/mol
InChI Key: NYTITAFHEWPAIL-IUCAKERBSA-N
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Description

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a compound of significant interest in organic chemistry and related fields. This compound features a pyrrolidine ring, an amino group, and a tert-butyl ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically involves the Steglich esterification method. This method is known for its mild reaction conditions, which are suitable for the formation of tert-butyl esters. The reaction involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The carboxylic acid reacts with DCC to form an O-acylisourea intermediate, which then reacts with the alcohol to form the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The scalability of the Steglich esterification makes it a viable method for industrial production.

Chemical Reactions Analysis

Types of Reactions

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized under specific conditions.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the amino group.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Substituted derivatives at the amino group.

Scientific Research Applications

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert various effects.

Comparison with Similar Compounds

Similar Compounds

  • [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid methyl ester
  • [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid ethyl ester

Uniqueness

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides steric hindrance and stability. This makes it more resistant to hydrolysis compared to its methyl and ethyl ester counterparts, enhancing its utility in various applications.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-8(13)10(16)15-6-5-9(7-15)14-11(17)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3,(H,14,17)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTITAFHEWPAIL-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CC[C@@H](C1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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